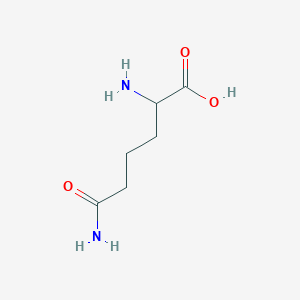

2,6-Diamino-6-oxohexanoic acid

Descripción general

Descripción

Synthesis Analysis

Research on the anaerobic degradation of lysine has revealed that 2,6-Diamino-6-oxohexanoic acid can be formed through the cobamide coenzyme-dependent migration of an amino group in a process involving β-lysine to 3,5-diaminohexanoate conversion (Tsai & Stadtman, 1968). Additionally, studies on 6-aryl-4-oxohexanoic acids have provided insights into the synthesis techniques and the potential bioactivity of related compounds, indicating a broader chemical utility for derivatives of 2,6-Diamino-6-oxohexanoic acid (Abouzid et al., 2007).

Molecular Structure Analysis

The solid-state structures of compounds related to 2,6-Diamino-6-oxohexanoic acid, such as solvates and molecular adducts with various aliphatic dicarboxylic acids, have been thoroughly investigated to understand their assembly and interaction patterns (Nandy et al., 2016). These studies reveal the compound's ability to form diverse supramolecular structures, highlighting its structural versatility and potential for creating complex materials.

Chemical Reactions and Properties

Research on the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid has demonstrated the potential for bio-based production methods, showing the enzymatic conversion with high yield, which underscores the chemical reactivity and potential applications of 2,6-Diamino-6-oxohexanoic acid and its derivatives (Yamada et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of 2,6-Diamino-6-oxohexanoic acid per se were not identified in the search, research on closely related compounds provides insights into their solid-state structures, melting points, and other physical characteristics that can be inferred for 2,6-Diamino-6-oxohexanoic acid by analogy. The crystalline structures and hydrogen bonding patterns of similar compounds offer a basis for understanding the physical properties of 2,6-Diamino-6-oxohexanoic acid (Feeder & Jones, 1994).

Chemical Properties Analysis

The reactivity and interaction with various reagents highlight the chemical versatility of 2,6-Diamino-6-oxohexanoic acid and its derivatives. Studies demonstrate its involvement in the formation of complex organic structures and its potential as a building block in synthetic chemistry, which is evident from its reactivity patterns and the ability to form stable molecular structures in various chemical environments (Bussolotti et al., 1991).

Aplicaciones Científicas De Investigación

Oxidation and Chemical Synthesis

2,6-Diamino-6-oxohexanoic acid, also known as lysine, is explored in various chemical synthesis processes. For instance, Atlamsani, Brégeault, and Ziyad (1993) discuss the oxidation of 2-methylcyclohexanone to produce 6-oxoheptanoic acid, a compound related to 2,6-diamino-6-oxohexanoic acid, by using heteropolyanions (Atlamsani, Brégeault, & Ziyad, 1993). Additionally, the synthesis of similar compounds, like 6-(4-chlorophenylamino)6-oxohexanoic acid, has been studied for their crystal structures, contributing to our understanding of this type of chemical structure (Feeder & Jones, 1994).

Spectrofotometric Analysis

Spectrofotometric methods have been validated for determining the quantitative composition of substances like (S)-2,6-diaminohexanoic acid. This kind of analysis is crucial for accurately measuring and characterizing chemical substances in research settings (Kucherenko Lyudmila Ivanovna, Idnenko Oleksandr Sergeevich, & Khromylova Olga Vladimirovna, 2018).

Enzymatic Production Methods

In the field of biotechnology, there's significant interest in enzymatic methods for producing chemicals. For example, Yamada et al. (2017) developed an enzymatic method using Phialemonium sp. AIU 274 for producing 6-oxohexanoic acid from 6-aminohexanoic acid (Yamada, Ooe, Sasaki, Miyazaki, & Isobe, 2017).

Analytical Chemistry and Mass Spectrometry

Mass spectrometry is another area where 2,6-diamino-6-oxohexanoic acid finds application. Kanawati et al. (2007) discuss the characterization of monocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid, highlighting the importance of these compounds in analytical chemistry (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Propiedades

IUPAC Name |

2,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346546 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-6-oxohexanoic acid | |

CAS RN |

34218-76-3 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

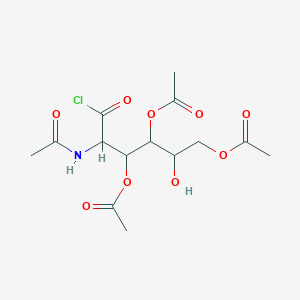

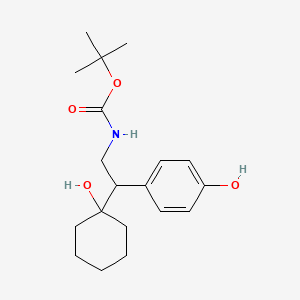

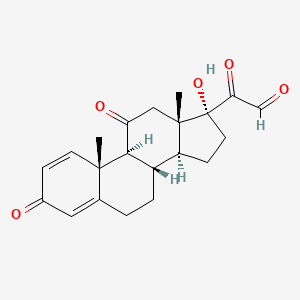

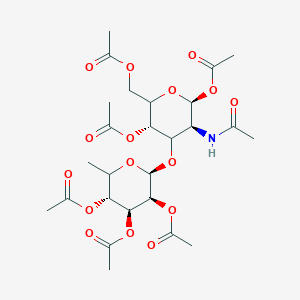

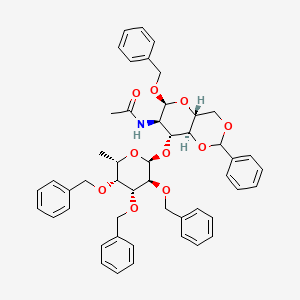

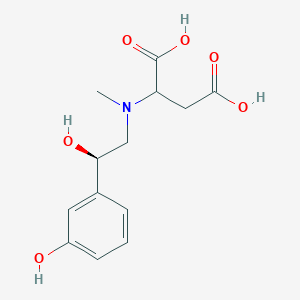

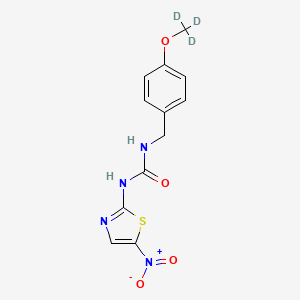

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)